1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that features a pyrazine ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazine-2-carbonyl intermediate: This can be achieved by reacting pyrazine with a suitable acylating agent under controlled conditions.
Synthesis of the pyridin-3-ylmethyl intermediate: This involves the functionalization of pyridine at the 3-position, possibly through a halogenation reaction followed by nucleophilic substitution.
Coupling of intermediates: The pyrazine-2-carbonyl and pyridin-3-ylmethyl intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the azetidine ring: This step involves the cyclization of the coupled product to form the azetidine ring, which can be achieved through intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(pyrazine-2-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide: Similar structure with a pyridine ring at the 2-position.
1-(pyrazine-2-carbonyl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide: Similar structure with a pyridine ring at the 4-position.
Uniqueness
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(19-7-11-2-1-3-16-6-11)12-9-20(10-12)15(22)13-8-17-4-5-18-13/h1-6,8,12H,7,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZMYRJCMANNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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